molecular formula C14H15NO B178859 2-Amino-1-(4-phenylphenyl)ethan-1-ol CAS No. 110826-96-5

2-Amino-1-(4-phenylphenyl)ethan-1-ol

Cat. No. B178859
M. Wt: 213.27 g/mol
InChI Key: ATTHACCWLCOMAC-UHFFFAOYSA-N
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Patent
US07662845B2

Procedure details

The product mixture obtained in a) above was dissolved in THF (ca 100 mL) and a large excess of concentrated ammonia and ethanol was added to give a homogeneous system. TLC analysis after 4 hours showed only starting materials. A slight increase in temperature gave scarce improvement and the mixture was finally heated to 70° C. in a sealed vessel for 20 hours. TLC analysis showed absence of starting materials and NMR analysis showed a complex mixture of products. The solvents were evaporated and dichloromethane (150 mL) was added to give a precipitate. The mixture was filtered and the solid, about 3.8 g, and filtrate was analysed with TLC and NMR. Analyses showed mixtures of products but with, possibly, expected product in the solid phase. A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL) using dichloromethane/methanol/concentrated ammonia (90+10+1) as eluant. Evaporation of pure fractions gave 0.62 g of the sub-titled compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH3:1].[CH2:2]([OH:4])[CH3:3].[CH2:5]1[CH2:9]O[CH2:7][CH2:6]1>>[NH2:1][CH2:3][CH:2]([C:5]1[CH:9]=[CH:9][C:5]([C:6]2[CH:7]=[CH:6][CH:5]=[CH:9][CH:7]=2)=[CH:7][CH:6]=1)[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product mixture obtained in a)
CUSTOM
Type
CUSTOM
Details
to give a homogeneous system
TEMPERATURE
Type
TEMPERATURE
Details
A slight increase in temperature
CUSTOM
Type
CUSTOM
Details
gave scarce improvement
ADDITION
Type
ADDITION
Details
a complex mixture of products
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
ADDITION
Type
ADDITION
Details
dichloromethane (150 mL) was added
CUSTOM
Type
CUSTOM
Details
to give a precipitate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
A sample of the solid (1.04 g) was purified by silica gel chromatography (200 mL)
CUSTOM
Type
CUSTOM
Details
Evaporation of pure fractions

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NCC(O)C1=CC=C(C=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.